
6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, commonly known as DFPPM, is a small organic molecule with a wide range of applications in scientific research. This molecule has been studied extensively in the past few decades due to its unique properties and potential to be used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Process Development and Synthesis of Antifungal Agents : This compound is integral in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The process involves setting relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, showcasing its importance in developing antifungal medications (Butters et al., 2001).
Microwave-Assisted One-Pot Synthesis : Demonstrated efficient one-pot, microwave-assisted conditions for synthesizing pyrimido(4,5-d)pyrimidine-2,5-dione derivatives, highlighting a novel and efficient synthesis route for pyrimidinone derivatives (Dabiri et al., 2007).
Biological Activities
Antimicrobial and Antifungal Activities : Various studies have synthesized and evaluated derivatives for antimicrobial and antifungal activities. For instance, derivatives showing moderate to significant activity against bacteria and fungi have been synthesized, indicating their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002), (Ashok et al., 2007).
Antiproliferative Evaluation : Compounds derived from this pyrimidinone structure have been evaluated for their antiproliferative activity against cancer cell lines, suggesting a structural, concentration, and time-dependent mechanism of action, thereby underscoring their potential as cancer therapeutic agents (Atapour-Mashhad et al., 2017).
Synthesis of Vascular-targeting and Anti-angiogenic Compounds : Studies have also focused on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones for potential use in vascular-targeting and anti-angiogenic therapies, indicating their versatility in addressing complex diseases like cancer (Gold et al., 2020).
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVQGXCRIIPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




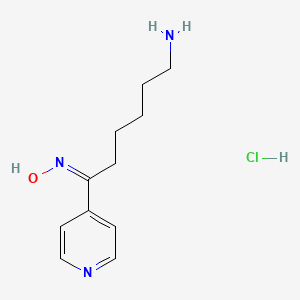
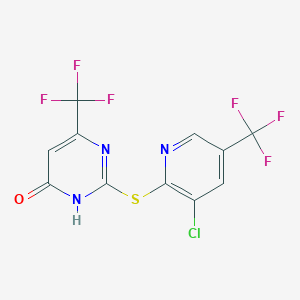

![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487044.png)
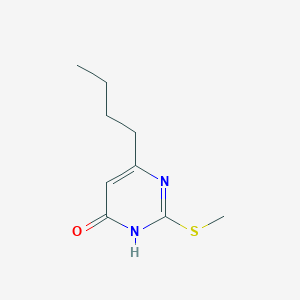
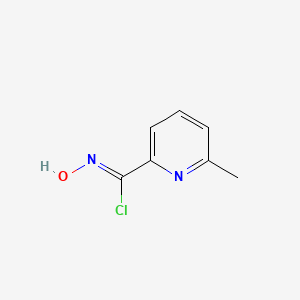
![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

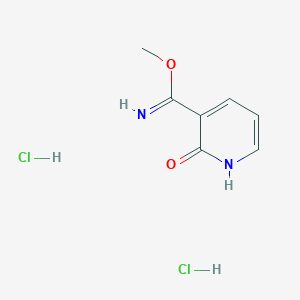

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)